N-methyl-N-(2-oleoyloxyethyl)oleamide
Description
Properties
CAS No. |
54479-55-9 |
|---|---|
Molecular Formula |
C39H73NO3 |
Molecular Weight |
604.0 g/mol |
IUPAC Name |
2-[methyl-[(Z)-octadec-9-enoyl]amino]ethyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H73NO3/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-38(41)40(3)36-37-43-39(42)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h18-21H,4-17,22-37H2,1-3H3/b20-18-,21-19- |
InChI Key |
FJPBUHJLFXXTPB-AUYXYSRISA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N(C)CCOC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CCOC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Biosynthetic and Catabolic Pathways of Complex Fatty Acyl Amides and Their Derivatives
Established Biosynthetic Pathways for Primary Fatty Acid Amides (e.g., Oleamide (B13806) Synthesis via Peptidylglycine Alpha-Amidating Monooxygenase (PAM)-dependent Pathways, Cytochrome c-mediated Amidation)
Primary fatty acid amides (PFAMs), such as the sleep-inducing lipid oleamide, are synthesized through at least two distinct enzymatic pathways in mammalian tissues.
One major route involves the bifunctional enzyme Peptidylglycine Alpha-Amidating Monooxygenase (PAM) . While primarily known for its role in activating peptide hormones by amidating their C-terminus, PAM also contributes to PFAM biosynthesis. nih.govarpnjournals.org This pathway occurs in two steps: first, an N-fatty acylglycine precursor (e.g., N-oleoylglycine) is hydroxylated at the alpha-carbon of the glycine (B1666218) by the peptidylglycine α-hydroxylating monooxygenase (PHM) domain of PAM. arpnjournals.orgacs.org Subsequently, the peptidyl-α-hydroxyglycine α-amidating lyase (PAL) domain cleaves the N-Cα bond, releasing the primary fatty acid amide (e.g., oleamide) and glyoxylate. arpnjournals.orgacs.org Evidence for this pathway includes the observation that inhibiting PAM in cell cultures leads to a decrease in oleamide production and a corresponding accumulation of its precursor, N-oleoylglycine. nih.gov
A second pathway is mediated by Cytochrome c . This reaction involves the direct amidation of a fatty acyl-CoA thioester, such as oleoyl-CoA, using ammonium (B1175870) ions. nih.gov This process is dependent on the presence of hydrogen peroxide. nih.gov The reaction exhibits Michaelis-Menten kinetics and has a pH optimum within the physiological range. nih.gov It has been proposed that these two pathways may even be interconnected, with cytochrome c potentially catalyzing the formation of the N-fatty acylglycine precursor which is then used by PAM. nih.govnih.gov
| Enzyme/System | Precursor(s) | Product(s) | Key Features |
| Peptidylglycine Alpha-Amidating Monooxygenase (PAM) | N-fatty acylglycine | Primary fatty acid amide, Glyoxylate | Two-step reaction (hydroxylation and cleavage); also involved in peptide hormone activation. nih.govarpnjournals.orgacs.org |
| Cytochrome c | Fatty acyl-CoA, NH₄⁺, H₂O₂ | Primary fatty acid amide, CoA, H₂O | Direct amidation; requires hydrogen peroxide. nih.gov |
Enzymatic Formation of N-Acylethanolamines from Phospholipid Precursors (e.g., N-Acylphosphatidylethanolamine-Specific Phospholipase D (NAPE-PLD))
N-Acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide (B1667382) and the anorexic lipid N-oleoylethanolamine (OEA), are primarily synthesized from membrane phospholipids. mdpi.comnih.gov The most direct and well-characterized pathway involves two key enzymatic steps.
First, an N-acyltransferase enzyme transfers a fatty acyl group from the sn-1 position of a donor phospholipid, like phosphatidylcholine, to the head group amine of phosphatidylethanolamine (B1630911) (PE). mdpi.comnih.gov This creates a unique phospholipid with three acyl chains, known as N-acylphosphatidylethanolamine (NAPE). mdpi.comfrontiersin.org Several enzymes have been identified that can perform this N-acylation, including Ca²⁺-dependent N-acyltransferases and the Ca²⁺-independent phospholipase A and acyltransferase (PLAAT) family. mdpi.comnih.govnih.gov
In the second step, the enzyme N-Acylphosphatidylethanolamine-Specific Phospholipase D (NAPE-PLD) hydrolyzes the glycerophosphate ester bond of NAPE to directly release the N-acylethanolamine and phosphatidic acid. frontiersin.orgwikipedia.orgwikipedia.org However, research on NAPE-PLD knockout mice has revealed that significant levels of NAEs can still be produced, indicating the existence of alternative, NAPE-PLD-independent pathways. nih.govresearchgate.net These multi-step routes can involve other phospholipases and glycerophosphodiesterases that process NAPE through various intermediate lipid species before the final release of the NAE. mdpi.comlipidmaps.org
| Enzyme | Substrate | Product | Pathway Step |
| N-Acyltransferase (e.g., PLAAT) | Phosphatidylcholine, Phosphatidylethanolamine | N-Acylphosphatidylethanolamine (NAPE) | 1. N-Acylation of PE. mdpi.comnih.gov |
| NAPE-PLD | N-Acylphosphatidylethanolamine (NAPE) | N-Acylethanolamine (NAE), Phosphatidic Acid | 2. Direct hydrolysis of NAPE. frontiersin.orgwikipedia.org |
Theoretical Biosynthetic Routes for N-methyl-N-(2-oleoyloxyethyl)oleamide: Exploring Potential Enzymatic Steps involving N-Methylation and Acyl Transfer
The biosynthesis of a complex molecule like this compound has not been empirically demonstrated. However, a plausible pathway can be theorized based on known enzymatic reactions acting upon the N-oleoylethanolamine (OEA) backbone, which is formed as described in section 3.2. The formation of this complex derivative would require two additional modifications: N-methylation and O-acylation.
N-Methylation : The first step would be the methylation of the nitrogen atom of OEA. While direct methylation of NAEs is not well-documented, enzymes that methylate ethanolamine-containing precursors are known. For instance, phosphatidylethanolamine N-methyltransferase (PEMT) is an enzyme that sequentially methylates phosphatidylethanolamine to form phosphatidylcholine, using S-adenosyl-L-methionine (SAM) as the methyl donor. nih.gov Similarly, phosphoethanolamine N-methyltransferase can methylate phosphoethanolamine. ijirset.com It is conceivable that a similar SAM-dependent N-methyltransferase could recognize OEA as a substrate, converting it to N-methyl-oleoylethanolamine.
O-Acylation (Acyl Transfer) : The second modification would be the transfer of an oleoyl (B10858665) group to the free hydroxyl of N-methyl-oleoylethanolamine, forming an ester linkage. This would require an O-acyltransferase. Certain members of the phospholipase A/acyltransferase (PLAAT) family have been shown to function as O-acyltransferases in addition to their N-acyltransferase activity. nih.govnih.gov It is plausible that an enzyme from this family, or another acyltransferase, could utilize an acyl donor like oleoyl-CoA to acylate the hydroxyl group, completing the synthesis of this compound.
This theoretical pathway highlights the potential for existing enzyme families to generate novel and complex lipid signaling molecules through sequential modifications.
Enzymatic Degradation of Fatty Acid Amides and N-Acylethanolamines (e.g., Fatty Acid Amide Hydrolase (FAAH), N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA))
The signaling activity of fatty acid amides and NAEs is terminated through enzymatic hydrolysis, which breaks the amide bond to release the constituent fatty acid and amine. Two primary enzymes are responsible for this degradation.
Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase located on the endoplasmic reticulum membrane. nih.govatamanchemicals.com It has a broad substrate specificity and is considered the principal catabolic enzyme for anandamide and other NAEs, as well as for primary fatty acid amides like oleamide. atamanchemicals.comarpnjournals.orgresearchgate.net FAAH hydrolyzes these lipids into their corresponding fatty acid (e.g., oleic acid) and amine (e.g., ethanolamine (B43304) or ammonia). nih.gov
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) is a cysteine hydrolase that operates optimally in an acidic environment, consistent with its localization in lysosomes. researchgate.net Unlike FAAH, NAAA exhibits a preference for saturated and monounsaturated NAEs, such as N-palmitoylethanolamine (PEA) and OEA, and is less active against polyunsaturated NAEs like anandamide. nih.govresearchgate.net Therefore, FAAH and NAAA represent two distinct enzymatic systems that regulate the levels of different NAEs in different cellular compartments.
| Enzyme | Family/Type | Cellular Location | Primary Substrates | Products |
| Fatty Acid Amide Hydrolase (FAAH) | Serine Hydrolase | Endoplasmic Reticulum | Anandamide, Oleamide, other NAEs and PFAMs. atamanchemicals.comarpnjournals.orgresearchgate.net | Fatty Acid, Ethanolamine/Ammonia |
| N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) | Cysteine Hydrolase | Lysosomes | N-palmitoylethanolamine (PEA), N-oleoylethanolamine (OEA). nih.govresearchgate.net | Fatty Acid, Ethanolamine |
Role of Esterases and Amidases in the Metabolism of Complex N-Acylated and O-Acylated Fatty Ethanolamides
The metabolism of a structurally complex molecule like this compound, which contains both an amide and an ester linkage, would likely involve enzymes capable of hydrolyzing both types of bonds.
The primary candidate for its degradation is Fatty Acid Amide Hydrolase (FAAH) . A key characteristic of FAAH is that it possesses both amidase and esterase activity, degrading amide and ester substrates with comparable efficiency. This dual functionality makes it uniquely suited to metabolize complex lipids. It is hypothesized that FAAH could hydrolyze both the N-oleoyl amide bond and the O-oleoyl ester bond of this compound. The hydrolysis would result in the release of two molecules of oleic acid and one molecule of N-methylethanolamine.
Other cellular esterases , which are abundant and have broad specificities, could also participate in the degradation, specifically by targeting the O-oleoyl ester bond. This would produce N-methyl-N-oleoylethanolamine and oleic acid. The remaining amide bond in N-methyl-N-oleoylethanolamine would then be a substrate for an amidase like FAAH. The presence of the N-methyl group could potentially influence the rate of hydrolysis by these enzymes, as it alters the steric and electronic properties of the substrate near the scissile amide bond.
Chemical Synthesis Strategies for Complex Fatty Amide Derivatives for Research Applications
The synthesis of complex fatty amide derivatives for research purposes typically relies on established organic chemistry reactions, often adapted for lipid molecules.
A common approach for creating the amide bond is the Schotten-Baumann reaction . This involves activating the carboxylic acid (e.g., oleic acid) by converting it into a more reactive derivative, such as an acyl chloride (e.g., oleoyl chloride). This activated acyl donor is then reacted with the desired amine (e.g., N-methylethanolamine) under basic conditions to form the N-acyl amide. To synthesize this compound, this would be followed by a second step: an esterification reaction where the free hydroxyl group is acylated, again using an activated oleic acid derivative.
Alternatively, direct amidation methods can be used, reacting a fatty acid or its methyl ester with an amine at elevated temperatures, sometimes with a catalyst. For instance, fatty acid methyl esters can be reacted with mono- or diethanolamine (B148213) to produce the corresponding amides. nih.gov
Biocatalytic methods using enzymes offer a milder and often more selective alternative. Lipases, such as immobilized Candida antarctica lipase (B570770) (Novozym 435), are effective catalysts for the direct aminolysis of esters to form amides, including N-acylethanolamines. nih.govresearchgate.net This enzymatic approach can provide high yields under gentle conditions, avoiding the harsh reagents required in some traditional chemical syntheses. researchgate.net
Cellular and Molecular Mechanisms of Action: Analogous Signaling Pathways for Complex Lipid Mediators
Investigation of Receptor Interactions: Cannabinoid Receptors (CB1, CB2) and Non-Cannabinoid Receptors
The interactions of complex lipid mediators with a variety of receptor systems are crucial to their physiological effects. Research into structurally similar compounds like oleamide (B13806) reveals a broad spectrum of activity at both cannabinoid and non-cannabinoid receptors.
Cannabinoid Receptors (CB1, CB2): Oleamide, a primary fatty acid amide structurally similar to the endocannabinoid anandamide (B1667382), has been identified as a full agonist of the CB1 receptor. researchgate.netnih.govnih.gov It competitively inhibits the binding of other cannabinoid agonists to rat brain membranes and activates the receptor, stimulating G-protein signaling. researchgate.netnih.gov Specifically, oleamide was found to inhibit the binding of the nonselective cannabinoid agonist [3H]CP55,940 and the selective CB1 antagonist [3H]SR141716A with Kᵢ values of 1.14 μM and 2.63 μM, respectively. researchgate.net Its agonistic activity is demonstrated by its ability to stimulate [35S]GTPγS binding and inhibit forskolin-stimulated cyclic AMP (cAMP) accumulation, effects that are reversible by the selective CB1 antagonist SR141716A. nih.govnih.gov In contrast, oleamide's interaction with the CB2 receptor is significantly weaker, indicating selectivity for the CB1 subtype. researchgate.netnih.gov
Non-Cannabinoid Receptors: The actions of these lipid mediators extend to several non-cannabinoid targets, including serotonin (B10506) receptors, PPAR-alpha, and TRPV1 channels.
Serotonin Receptors: Oleamide modulates multiple serotonin (5-HT) receptor subtypes. It potentiates the effects of serotonin at 5-HT1A and 5-HT2A/2C receptors. nih.govnih.govnih.gov For instance, it enhances 5-HT2A receptor-induced phosphoinositide hydrolysis. nih.gov Conversely, it acts as an antagonist at the 5-HT7 receptor, inhibiting 5-HT-mediated stimulation of cAMP levels, suggesting it may function at an allosteric site. nih.govnih.gov This dual ability to enhance signaling at one subtype while antagonizing another suggests a mechanism for fine-tuning complex signaling pathways. nih.gov
Peroxisome Proliferator-Activated Receptor Alpha (PPAR-alpha): While direct evidence for more complex amides is limited, the related N-acylethanolamide, oleoylethanolamide (OEA), is a potent agonist of PPAR-alpha. nih.govnih.gov OEA binds with high affinity to this nuclear receptor, which is involved in regulating lipid metabolism. nih.gov This interaction is responsible for OEA's effects on satiety and body weight, highlighting a key role for PPAR-alpha in mediating the physiological effects of this class of lipids. nih.govnih.gov
Transient Receptor Potential Vanilloid Type 1 (TRPV1): The TRPV1 ion channel, a sensor for heat and pain, is another target for related lipid mediators. While some unsaturated N-acylethanolamines can activate TRPV1, others may act as antagonists. nih.govsemanticscholar.org For example, N-oleoylethanolamide (OEA) has been shown to be an antagonist at the rat TRPV1 receptor, inhibiting the effects of the potent agonist capsaicin. nih.gov The activation of TRPV1 is known to modulate the levels of various endogenous lipids, indicating a complex interplay between these signaling systems. nih.gov
| Receptor | Interaction with Analogous Lipids (e.g., Oleamide, OEA) | Functional Outcome | Reference |
|---|---|---|---|
| Cannabinoid Receptor 1 (CB1) | Full Agonist | Stimulation of [35S]GTPγS binding; Inhibition of cAMP accumulation | researchgate.netnih.govnih.gov |
| Cannabinoid Receptor 2 (CB2) | Weak Interaction / Low Affinity | Partial inhibition of agonist binding at high concentrations | researchgate.net |
| Serotonin Receptor (5-HT2A) | Potentiator | Enhancement of serotonin-induced phosphoinositide hydrolysis | nih.govnih.gov |
| Serotonin Receptor (5-HT7) | Allosteric Antagonist | Inhibition of serotonin-stimulated cAMP accumulation | nih.govnih.govnih.gov |
| PPAR-alpha | Agonist (OEA) | Regulation of lipid metabolism genes; Induction of satiety | nih.govnih.gov |
| TRPV1 | Agonist/Antagonist (Varies by specific lipid) | Modulation of ion channel activity; Nociception | nih.govsemanticscholar.org |
Modulation of G-Protein Coupled Receptor (GPCR) Signaling and Downstream Effectors
Complex lipid mediators exert significant influence over G-protein coupled receptor (GPCR) signaling cascades. As the largest family of membrane receptors, GPCRs are integral to transducing extracellular signals into cellular responses. nih.govyoutube.com The interactions with cannabinoid and serotonin receptors, which are both GPCRs, provide clear examples of this modulation.
When oleamide binds to the CB1 receptor, it initiates the canonical GPCR signaling pathway. nih.gov This involves the coupling of the receptor to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase. This action reduces the intracellular concentration of the second messenger cyclic AMP (cAMP). nih.govnih.gov This inhibition of cAMP accumulation was demonstrated in mouse neuroblastoma cells and was reversed by pertussis toxin, which uncouples Gi/o proteins from receptors, confirming the pathway's involvement. nih.gov
Similarly, oleamide's modulation of serotonin receptors impacts distinct downstream effectors. At the 5-HT2A receptor, which couples through Gq/11 proteins, oleamide potentiates the signal, leading to increased phosphoinositide hydrolysis. nih.gov In contrast, its interaction with the 5-HT7 receptor, which typically signals through Gs proteins to stimulate cAMP, results in an insurmountable antagonism, blocking the expected increase in cAMP. nih.gov This suggests that oleamide can differentially modulate GPCR signaling depending on the specific receptor subtype and its associated G-protein, thereby influencing diverse physiological processes. nih.govnih.gov
Mechanisms of Action on Ion Channels (e.g., TRPV1) and Neurotransmitter Systems
Beyond GPCRs, complex lipid structures influence neuronal activity through direct action on ion channels and broader modulation of neurotransmitter systems.
Ion Channels (TRPV1): The Transient Receptor Potential Vanilloid Type 1 (TRPV1) is a non-selective cation channel that plays a critical role in pain and temperature sensation. semanticscholar.orgmdpi.com Several endogenous N-acylethanolamines (NAEs), which share structural similarities with oleamide, are known to be TRPV1 agonists. semanticscholar.org Unsaturated C18 NAEs, such as N-oleoylethanolamide (OEA), can elicit whole-cell currents and calcium responses in cells expressing human TRPV1. semanticscholar.org However, the precise effect can vary, with some related compounds acting as antagonists. nih.gov For example, while one derivative of N-oleoyldopamine acts as a TRPV1 agonist, another, along with OEA, behaves as an antagonist at the rat TRPV1 receptor. nih.gov This indicates that subtle structural variations determine the mode of interaction with the ion channel.
Influence on Intercellular Communication, including Gap Junction Modulation
A significant mechanism of action for oleamide is the potent and selective inhibition of gap junction communication. nih.govnih.gov Gap junctions are specialized intercellular channels that allow for the direct passage of small molecules and ions between adjacent cells, playing a critical role in coordinating cellular activity. nih.gov
In cultured rat glial cells, oleamide was found to block the transfer of fluorescent dye between cells, a hallmark of functional gap junctions, without affecting other forms of intercellular signaling like mechanically stimulated calcium waves. nih.gov This effect is reversible, with communication being restored within one to two hours after the removal of oleamide. nih.govresearchgate.net The inhibition of gap junctions is structurally specific. It requires a fatty acid chain of a particular length (16-24 carbons), a Δ9 cis double bond, and a polarized terminal carbonyl group. nih.gov This discovery highlights a selective mechanism by which lipid mediators can uncouple cells and modulate network-level physiological processes. nih.gov
Structure-Activity Relationship (SAR) Studies for N-Acylated and O-Acylated Fatty Acid Ethanolamide Derivatives
Structure-activity relationship (SAR) studies have been crucial in defining the molecular requirements for the biological activity of fatty acid ethanolamide derivatives. These studies reveal a high degree of structural specificity for interactions with receptors and channels.
For the potentiation of the 5-HT2A serotonin receptor, the primary amide of oleic acid (oleamide) is the most effective among naturally occurring fatty acids. nih.govnih.gov The key structural features required for this activity are highly selective:
The Δ9-cis Double Bond: The presence, position, and cis stereochemistry of this double bond are essential. Even minor variations, such as shifting the double bond or changing it to a trans configuration, significantly reduce or eliminate activity. nih.govnih.gov
The Carboxamide Group: The primary amide can be replaced by small secondary or tertiary amides without loss of activity. This suggests the carboxamide primarily serves as a hydrogen bond acceptor, not a donor. However, larger substituents on the amide nitrogen diminish the effect. nih.gov
Chain Length and Terminus: Modifications to the hydrocarbon chain length or the methyl terminus typically lead to inactive derivatives. nih.gov
In contrast, the requirements for potentiating the 5-HT1A receptor are more tolerant, accommodating a wider range of structural changes. nih.gov SAR studies on gap junction inhibition also show strict requirements, including a chain length of 16-24 carbons and the Δ9 cis double bond. nih.gov These findings underscore how subtle changes in the chemical structure of these lipid mediators can drastically alter their biological activity and receptor selectivity.
| Structural Feature | Requirement for 5-HT2A Potentiation | Requirement for Gap Junction Inhibition | Reference |
|---|---|---|---|
| Acyl Chain Length | Optimal at 18 carbons (Oleic acid) | 16-24 carbons (16-18 optimal) | nih.govnih.gov |
| Unsaturation | Δ9-cis double bond is required | Δ9-cis double bond is required | nih.govnih.govnih.gov |
| Head Group | Primary amide, or small secondary/tertiary amides | Polarized terminal carbonyl (Amide preferred) | nih.govnih.gov |
| Stereochemistry | Cis-conformation is essential | Cis-conformation is essential | nih.gov |
Potential for Allosteric Modulation of Receptors by Complex Lipid Structures
There is compelling evidence that complex lipid structures can act as allosteric modulators of receptors, binding to a site distinct from the primary (orthosteric) ligand binding site to influence receptor function. nih.govnih.gov This mechanism allows for a more nuanced regulation of receptor activity than simple agonism or antagonism.
The interaction of oleamide with the 5-HT7 receptor is a primary example of allosteric modulation. nih.govnih.gov In the absence of serotonin, oleamide shows some ability to stimulate cAMP production. However, in the presence of serotonin, it causes an insurmountable antagonism, a characteristic of allosteric interaction. nih.gov Radioligand binding studies confirmed this, showing that oleamide causes a 3-fold decrease in the affinity of [3H]5-HT for the 5-HT7 receptor without changing the total number of binding sites. nih.gov This demonstrates that oleamide binds to an allosteric site on the receptor, thereby regulating the affinity of the primary ligand. nih.gov This type of modulation may represent a common mechanism for lipid mediators, allowing them to fine-tune the activity of various GPCRs and other receptors in response to physiological conditions. nih.govmdpi.com
Biological Roles and Physiological Implications in Model Systems
Research on the Role of Complex Fatty Acid Amides in Neurological Processes (e.g., Sleep Regulation, Neuroprotection)
Complex fatty acid amides are significant modulators of neurological functions, with research particularly highlighting their roles in sleep regulation and neuroprotection.
Sleep Regulation: Oleamide (B13806), a primary fatty acid amide, was first identified as a sleep-inducing substance that accumulates in the cerebrospinal fluid of sleep-deprived animals mdpi.com. Studies in rodent models have shown that administration of oleamide can reduce sleep latency and increase total sleep time researchgate.net. The hypnotic effects of oleamide are believed to be mediated through multiple neurotransmitter systems. It has been demonstrated to enhance the currents gated by GABA-A receptors and to interact with serotonergic (5-HT) receptors, both of which are crucial in the regulation of sleep-wake cycles researchgate.netresearchgate.net. Furthermore, its sleep-inducing actions may also involve the endocannabinoid system, as cannabinoid receptor antagonists can inhibit its hypnotic effects researchgate.net. The enzyme Fatty Acid Amide Hydrolase (FAAH) is responsible for the degradation of oleamide, and inhibition of FAAH has been shown to promote sleep, suggesting that endogenous levels of oleamide are critical for sleep regulation researchgate.netnih.gov.
Neuroprotection: Several studies have pointed to the neuroprotective potential of complex fatty acid amides. Oleamide has demonstrated protective effects against excitotoxic neuronal damage in rat models nih.govnih.gov. For instance, it has been shown to attenuate kainate-induced behavioral seizures and neuronal death in the striatum nih.gov. The proposed mechanism for this neuroprotection involves the inhibition of calpain, a calcium-dependent protease that is activated during excitotoxicity and contributes to neuronal damage nih.gov. By inhibiting calpain, oleamide can prevent the degradation of key neuronal proteins and reduce neuronal loss nih.gov. Additionally, some neuroprotective effects of oleamide are thought to be mediated through cannabinoid CB1 receptors, which can prevent mitochondrial dysfunction in response to excitotoxic insults nih.gov.
Table 1: Effects of Oleamide on Neurological Processes
| Neurological Process | Model System | Key Findings | Proposed Mechanism of Action |
| Sleep Regulation | Rats, Mice | Induces sleep, reduces sleep latency, increases total sleep time. | Enhancement of GABA-A receptor currents, interaction with serotonin (B10506) receptors, involvement of cannabinergic pathways. |
| Neuroprotection | Rat Striatum | Protects against excitotoxicity-induced neuronal death and behavioral seizures. | Direct inhibition of calpain activity, prevention of mitochondrial dysfunction via CB1 receptors. |
Studies on their Involvement in Pain Modulation and Analgesic Mechanisms
The family of complex fatty acid amides, including N-acyl amides, plays a significant role in the modulation of pain and inflammation nih.gov. These endogenous lipids are part of a broader signaling system that includes the endocannabinoids.
Many fatty acid amides exert their analgesic effects by interacting with various receptors and ion channels. For example, N-arachidonoyldopamine (NADA) and N-oleoyldopamine (OLDA) are known to act on TRPV1 receptors, which are critical in the sensation of pain nih.gov. The endocannabinoid anandamide (B1667382), a well-known N-acyl amide, demonstrates antinociceptive properties through its interaction with cannabinoid CB1 receptors researchgate.net.
The enzyme Fatty Acid Amide Hydrolase (FAAH) is a key regulator of the analgesic effects of these compounds. FAAH breaks down anandamide and other fatty acid amides, and its inhibition leads to increased levels of these compounds, resulting in enhanced analgesia researchgate.netnih.gov. FAAH inhibitors have shown efficacy in various animal models of pain, suggesting that targeting this enzyme could be a therapeutic strategy for pain relief researchgate.netwikipedia.org.
Palmitoylethanolamide (PEA), another related fatty acid amide, has also been extensively studied for its analgesic properties in both inflammatory and neuropathic pain models nih.govnih.govnih.gov.
Table 2: Involvement of Complex Fatty Acid Amides in Pain Modulation
| Compound Class/Example | Key Targets | Effect on Pain |
| N-acyl amides (general) | Cannabinoid Receptors (CB1, CB2), TRPV1, G-protein coupled receptors | Analgesia, reduction of nociception |
| Anandamide | CB1 and CB2 Receptors | Antinociceptive effects |
| N-arachidonoyldopamine (NADA) | TRPV1 Receptors | Modulation of pain sensation |
| Palmitoylethanolamide (PEA) | PPAR-alpha, TRPV1, GPR55 | Analgesic in inflammatory and neuropathic pain |
Exploration of Anti-inflammatory and Immunomodulatory Activities
Complex fatty acid amides, notably oleamide, have demonstrated significant anti-inflammatory and immunomodulatory properties in various experimental models nih.gov. These compounds can suppress inflammatory responses by modulating the production of key inflammatory mediators.
In cellular models using murine macrophages (RAW264.7) and microglial cells (BV2), oleamide has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) induced by lipopolysaccharide (LPS) nih.govresearchgate.net. This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for their synthesis nih.govresearchgate.net.
Furthermore, oleamide can suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) nih.gov. The anti-inflammatory actions of oleamide are linked to its ability to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression nih.govresearchgate.net. Oleamide achieves this by preventing the phosphorylation of the inhibitor of kappa B (IκB)-α, which in turn blocks the nuclear translocation of NF-κB nih.gov. Additionally, oleamide can suppress the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK1/2 and JNK, which are also involved in the inflammatory cascade nih.gov. Some of the anti-inflammatory effects of oleamide in microglial cells appear to be mediated through the cannabinoid CB2 receptor researchgate.net.
Table 4: Anti-inflammatory Effects of Oleamide
| Cellular Model | Inflammatory Mediator | Effect of Oleamide | Signaling Pathway(s) Affected |
| RAW264.7 Macrophages | NO, PGE2, TNF-α, IL-1β, IL-6 | Inhibition of production | Inhibition of NF-κB activation, Suppression of MAPK (ERK1/2, JNK) phosphorylation |
| BV2 Microglial Cells | NO, PGE2, iNOS, COX-2 | Inhibition of production/expression | Inhibition of NF-κB activation via CB2 receptor, Suppression of Akt, p38 MAPK, and ERK phosphorylation |
Research in Cellular Models (e.g., Neuronal, Glial Cells) to Elucidate Specific Effects
Studies in cellular models have been instrumental in elucidating the specific effects of complex fatty acid amides on neuronal and glial cells, providing insights into their mechanisms of action at the cellular level.
Neuronal Cells: In neuronal models, oleamide has been shown to offer protection against excitotoxic damage. Research on rat brain synaptosomes and cortical slices has demonstrated that oleamide can prevent mitochondrial dysfunction induced by excitotoxins, an effect mediated by the CB1 receptor researchgate.net. By preserving mitochondrial function, oleamide helps maintain neuronal integrity and survival researchgate.net. Furthermore, oleamide has been found to modulate the activity of various neuronal receptors, including GABA-A and serotonin receptors, which are crucial for regulating neuronal excitability and synaptic transmission frontiersin.org.
Glial Cells: Glial cells, including astrocytes and microglia, are key players in brain homeostasis and neuroinflammation. N-acylethanolamides (NAEs) are known to be produced by both astrocytes and microglia, and their levels increase in response to brain injury, suggesting a role in the brain's protective response researchgate.net. In microglial cell lines such as BV2, oleamide exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory molecules nih.govnih.gov. This suggests that fatty acid amides can directly modulate glial cell activity to control neuroinflammation. Oleamide has also been shown to inhibit gap junction communication between glial cells, a process that could be important in regulating intercellular signaling in the brain, particularly in the context of sleep frontiersin.org. N-arachidonoyl glycine (B1666218) (NAraGly), another N-acyl amide, has been observed to induce changes in microglia morphology and promote astrocyte activation in organotypic hippocampal slice cultures researchgate.net.
Table 5: Effects of Complex Fatty Acid Amides on Neuronal and Glial Cells
| Cell Type | Compound(s) | Key Effects |
| Neurons | Oleamide | Neuroprotection against excitotoxicity, prevention of mitochondrial dysfunction (via CB1), modulation of GABA-A and serotonin receptors. |
| Microglia | Oleamide, NAEs | Suppression of pro-inflammatory mediator production, modulation of cellular activation. |
| Astrocytes | NAEs, NAraGly | Production of NAEs in response to injury, induction of activation. |
| Glial Cells (general) | Oleamide | Inhibition of gap junction communication. |
Comparative Studies of N-methyl-N-(2-oleoyloxyethyl)oleamide with Other Fatty Acid Amides (e.g., Oleamide, Oleoylethanolamide)
While comparative studies directly involving this compound are not available, research comparing the activities of other prominent fatty acid amides, such as oleamide and oleoylethanolamide (OEA), reveals important functional distinctions within this lipid class.
Oleamide vs. Oleoylethanolamide (OEA): Although structurally similar, oleamide and OEA exhibit different primary mechanisms of action and physiological effects. Oleamide is a primary fatty acid amide, whereas OEA is an N-acylethanolamine. A key distinction lies in their receptor interactions. Oleamide's effects, particularly in the central nervous system, are often linked to cannabinoid (CB1) and TRPV1 receptors, as well as modulation of GABA and serotonin systems researchgate.net.
In contrast, OEA is a potent agonist of the peroxisome proliferator-activated receptor alpha (PPAR-α) wikipedia.orgnih.govnih.gov. This interaction is central to OEA's well-documented roles in regulating feeding, body weight, and lipid metabolism wikipedia.orgnih.gov. Unlike oleamide, OEA's effects are largely independent of the cannabinoid pathway wikipedia.org. For example, the appetite-suppressing effects of OEA are absent in mice lacking the PPAR-α receptor nih.gov.
Both compounds exhibit anti-inflammatory properties, but their mechanisms may differ. OEA's anti-inflammatory actions are often attributed to its activation of PPAR-α, which can inhibit pro-inflammatory signaling pathways like NF-κB nih.govfrontiersin.org. Oleamide's anti-inflammatory effects, as discussed earlier, also involve NF-κB inhibition but can be mediated through CB2 receptors in immune cells researchgate.net.
In the cardiovascular system, oleamide is a known vasodilator researchgate.net. OEA has also been shown to have atheroprotective effects, reducing the expression of inflammatory markers in vascular tissue, an effect also linked to PPAR-α activation plos.org.
These differences highlight the functional diversity within the fatty acid amide family, where small structural variations can lead to distinct receptor affinities and physiological outcomes.
Table 6: Comparative Profile of Oleamide and Oleoylethanolamide (OEA)
| Feature | Oleamide | Oleoylethanolamide (OEA) |
| Chemical Class | Primary Fatty Acid Amide | N-Acylethanolamine |
| Primary Receptor(s) | CB1, TRPV1, GABA-A, Serotonin Receptors | PPAR-α |
| Primary Neurological Role | Sleep induction, neuroprotection | Regulation of appetite and energy homeostasis |
| Anti-inflammatory Mechanism | NF-κB inhibition (partially via CB2) | PPAR-α activation, inhibition of NF-κB and ERK1/2 pathways |
| Cardiovascular Effects | Vasodilation | Atheroprotective effects |
Interactions with the Endocannabinoid System and Other Lipid Signaling Networks
Metabolic Interplay and Competition for Degradative Enzymes
The metabolic pathways for N-methyl-N-(2-oleoyloxyethyl)oleamide have not been elucidated. The primary enzyme responsible for the degradation of anandamide (B1667382) and other NAEs is Fatty Acid Amide Hydrolase (FAAH). Another key enzyme in endocannabinoid metabolism is Monoacylglycerol Lipase (B570770) (MGL), which primarily degrades 2-arachidonoylglycerol (B1664049) (2-AG).
It is conceivable that this compound could be a substrate for FAAH or other cellular hydrolases. The N-methylation and the O-esterification of the ethanolamine (B43304) head group would likely influence its recognition and hydrolysis by these enzymes. If it is a substrate, it could compete with anandamide for degradation by FAAH, potentially leading to an increase in anandamide levels. Conversely, if it acts as an inhibitor of these enzymes, it would also elevate endocannabinoid levels. However, without experimental validation, this remains a hypothesis.
Influence on Lipid-Protein and Lipid-Membrane Interactions within Cellular Compartments
The influence of this compound on lipid-protein and lipid-membrane interactions is currently uncharacterized. As a lipophilic molecule, it would be expected to intercalate into cellular membranes. The presence of two long oleoyl (B10858665) chains would significantly impact its interaction with the lipid bilayer.
Structurally related NAEs are known to influence the properties of biological membranes. For instance, they can modulate the composition and dynamics of lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for cellular signaling. The large and bulky nature of this compound might lead to more pronounced effects on membrane fluidity, curvature, and the function of membrane-embedded proteins. These potential interactions have not been experimentally verified.
Systems-Level Lipidomics to Map Interconnected Lipid Pathways
This compound has not been identified or quantified in published systems-level lipidomics studies. Modern lipidomics, employing techniques such as liquid chromatography-mass spectrometry (LC-MS), allows for the comprehensive analysis of hundreds to thousands of lipid species in a biological sample.
The identification of a novel lipid like this compound in a lipidomics dataset would require targeted analysis or the presence of its specific mass-to-charge ratio in high-resolution mass spectrometry data, followed by fragmentation analysis to confirm its structure. To date, no such identification has been reported in the scientific literature. Therefore, its role in any interconnected lipid pathways remains unknown.
Future Directions and Open Questions in the Research of N Methyl N 2 Oleoyloxyethyl Oleamide
Discovery of Novel Biosynthetic and Degradative Enzymes Specific to Complex Amide/Ester Lipids
A fundamental gap in our understanding of N-methyl-N-(2-oleoyloxyethyl)oleamide lies in its metabolic pathways. The biosynthesis of well-studied NAEs, such as anandamide (B1667382) and N-oleoylethanolamine (OEA), typically involves the transfer of a fatty acid to phosphatidylethanolamine (B1630911) (PE) to form N-acylphosphatidylethanolamine (NAPE), which is then cleaved to produce the NAE. nih.govmdpi.com This process is catalyzed by enzymes including N-acyltransferases and NAPE-specific phospholipase D (NAPE-PLD). nih.govresearchgate.net Degradation is primarily handled by fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA), which hydrolyze the amide bond. nih.gov
The complex structure of this compound implies a more intricate biosynthetic and degradative sequence. Key research questions include:
Biosynthesis: Is the molecule assembled sequentially? For instance, is N-oleoylethanolamine first synthesized and then modified by subsequent N-methylation and O-acylation reactions? Identifying the specific N-methyltransferase and O-acyltransferase enzymes responsible for these modifications is a critical first step. Some enzymes in the phospholipase A and acyltransferase (PLAAT) family have demonstrated O-acyltransferase activity, suggesting a potential starting point for investigation. nih.gov
Degradation: The presence of both an amide and an ester linkage raises questions about its catabolism. FAAH is known to competitively degrade both amides and esters, making it a candidate for hydrolyzing this molecule. nih.gov However, it is unknown if FAAH or other hydrolases can cleave both bonds, and in what order. Future research must focus on identifying and characterizing the specific amidases and esterases that process this compound, which will be essential for understanding the regulation of its signaling activity.
Identification of Dedicated Receptors or Binding Proteins for this compound
The biological effects of NAEs are often mediated through interaction with a variety of receptors. researchgate.net These include cannabinoid receptors (CB1 and CB2), G-protein coupled receptors (GPR55, GPR110, GPR119), transient receptor potential (TRP) ion channels, and nuclear receptors like peroxisome proliferator-activated receptors (PPARs). mdpi.comwikipedia.orgamsterdamumc.nl
The unique structure of this compound, with its two bulky oleoyl (B10858665) chains, may dictate a distinct receptor interaction profile compared to its simpler NAE cousins. The central open questions are:
Does a dedicated, high-affinity receptor for this compound exist? Its large size might prevent it from fitting into the binding pockets of known NAE receptors.
Could it function as an allosteric modulator, binding to a site on a receptor distinct from the primary ligand binding site to alter its activity?
Alternatively, its highly lipophilic nature suggests it could have non-receptor-mediated functions, such as altering the biophysical properties of cell membranes or acting as an intracellular reservoir for the controlled release of other bioactive molecules like oleic acid.
Identifying specific binding proteins or receptors is paramount. This will require the development of radiolabeled or fluorescently tagged ligands based on the this compound structure to perform binding assays on cell and tissue preparations.
Development of Advanced In Vitro and In Vivo Models for Functional Characterization
Robust experimental models are crucial for dissecting the functional role of any bioactive molecule. Research on simpler lipids has utilized a range of models, from cultured cell lines (e.g., microglial cells, adipocytes, intestinal cells) to genetically modified animal models. rsc.orgnih.govmdpi.com For instance, FAAH knockout mice have been instrumental in studying the in vivo effects of oleamide (B13806), demonstrating that its activity is regulated but not directly mediated by this enzyme. nih.gov Similarly, mouse models of neuroinflammation have been used to show the anti-inflammatory effects of NAE supplementation. nih.govnih.gov
To investigate this compound, future research should focus on:
Selection of Appropriate In Vitro Systems: Identifying cell lines that endogenously produce this lipid or respond to its exogenous application is a key starting point. Models for studying hepatic lipid metabolism or adipogenesis could be particularly relevant. nih.govnih.gov The protist Tetrahymena, which possesses components of the endocannabinoid system, could also serve as a simple model for metabolic studies. nih.gov
Generation of Novel In Vivo Models: The development of knockout mouse models for the candidate biosynthetic and degradative enzymes, once identified, will be essential. These models will allow researchers to study the physiological consequences of the accumulation or deficiency of this compound, providing clear insights into its systemic function.
Design and Synthesis of Specific Chemical Probes and Analogs for Mechanistic Investigations
Chemical probes are indispensable tools for visualizing lipids and identifying their interaction partners. universiteitleiden.nl Modern approaches involve synthesizing lipid analogs that incorporate photoreactive crosslinking groups and bioorthogonal handles (e.g., alkynes or azides for "click chemistry"). acs.orgrsc.org These probes allow for the covalent capture and subsequent identification of binding proteins via mass spectrometry. nih.gov
The complex structure of this compound presents a synthetic challenge, but the creation of probes and analogs is a critical future direction. Research efforts should be channeled toward:
Synthesis of Stabilized Analogs: Creating analogs where the ester or amide bond is replaced with a non-hydrolyzable linkage would allow for the study of receptor interactions without the confounding factor of metabolic degradation.
Development of Photoaffinity Probes: Incorporating a photoreactive group (like a diazirine) and an alkyne handle into the oleoyl chains would enable the identification of specific binding proteins and enzymes in a cellular context. The successful synthesis of the related compound N-methyl-N-(2-benzoyloxyethyl)oleamide provides a foundational methodology for pursuing these more complex structures. prepchem.com
Creation of Fluorescent Probes: Attaching a fluorophore would permit the direct visualization of the molecule's subcellular localization and trafficking, providing clues about its sites of synthesis, storage, and action.
Application of Multi-Omics Approaches to Understand Systemic Roles
The integration of multiple "omics" technologies provides a systems-level view of cellular and physiological processes. mdpi.com Lipidomics, a subset of metabolomics, allows for the comprehensive profiling and quantification of hundreds of lipid species in a biological sample. nih.govmetabolon.com When combined with transcriptomics and proteomics, these approaches can reveal the regulatory networks that govern the production and function of a specific molecule.
For this compound, a multi-omics strategy is essential for understanding its broader biological relevance. Future work should include:
Targeted Lipidomics Method Development: Establishing sensitive and specific liquid chromatography-mass spectrometry (LC-MS) methods is necessary for the accurate detection and quantification of this compound and its potential precursors and metabolites in various tissues and biofluids. researchgate.netnih.gov
Integrative Omics Studies: By correlating the levels of this lipid with changes in gene expression (transcriptomics) and protein abundance (proteomics) under different physiological or pathological conditions, researchers can generate hypotheses about its function and regulatory pathways.
Spatial and Single-Cell Analysis: Advanced techniques that allow for lipid analysis in specific tissue regions or individual cells can pinpoint precisely where this compound is produced and which cell types it acts upon, providing unprecedented spatial and functional resolution.
Elucidating the Precise Physiological Context of this compound Production and Function
Ultimately, the goal of this research is to understand why this molecule is produced and what it does in the body. Related fatty acid amides have been implicated in a wide range of functions, including sleep regulation, appetite control, inflammation, and neurotransmission. nih.govresearchgate.net The unique structure of this compound suggests it may have a distinct physiological role.
The central open questions that will drive future research are:
What is its primary function? Is it a signaling molecule that activates a specific pathway, a structural component of membranes, or a metabolic intermediate that serves as a storage depot for oleic acid or other bioactive lipids?
Under what conditions is it produced? Is its synthesis induced by specific dietary inputs, metabolic states (e.g., fasting vs. feeding), or pathological insults like inflammation or tissue injury?
Where is it located? Determining the tissue and subcellular distribution of this compound is crucial. Is it found systemically in circulation, or is its production and action confined to specific organs like the brain, gut, or adipose tissue?
Answering these questions will require a concerted effort utilizing the advanced models, chemical probes, and multi-omics approaches outlined above. Unraveling the biology of this compound will not only shed light on this enigmatic molecule but also has the potential to open new avenues in our understanding of lipid signaling in health and disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
